6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione
Description
Properties
CAS No. |
58668-97-6 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
6-(N-ethylanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-3-16(10-7-5-4-6-8-10)11-9-12(17)15(2)13(18)14-11/h4-9H,3H2,1-2H3,(H,14,18) |
InChI Key |
IFSDBXYHBLTLHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC(=O)N(C(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione typically involves the reaction of ethylamine with a suitable pyrimidine precursor. One common method involves the condensation of ethylamine with 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Pyrimidine-2,4-dione Derivatives
Key Observations :
Key Observations :
- Alkylation with alkyl halides (e.g., ethyl iodide) is a common strategy for introducing substituents, as seen in Compounds 18e and 18c .
- The target compound’s ethyl-phenyl-amino group may require palladium-catalyzed coupling (e.g., Buchwald–Hartwig) for C–N bond formation, though direct evidence is lacking.
- Lower yields (40–65%) in similar compounds suggest challenges in regioselectivity and purification .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic and Physical Data
Key Observations :
Key Observations :
- Thiazolidinediones (e.g., lobeglitazone) highlight how minor core changes (pyrimidine vs. thiazolidine) redirect activity toward metabolic disorders .
Biological Activity
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione, also known by its CAS number 603945-40-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H15N3O2. It features a pyrimidine core which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Research indicates that compounds with a similar structure to this compound often exhibit diverse biological activities, including:
- Antiproliferative Activity : Some studies suggest that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
Table 1: Biological Activities of Related Pyrimidine Derivatives
| Compound Name | Target Enzyme/Pathway | IC50 (µM) | Biological Activity Description |
|---|---|---|---|
| 6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine | DHFR | TBD | Potential inhibitor of folate metabolism |
| 6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin | Tyrosine Kinase | 0.3 - 24 | Dual inhibitor with anticancer properties |
| Phenylpyrazolo[3,4-d]pyrimidine | EGFR/VGFR2 | 0.3 - 7.6 | Induces apoptosis in MCF-7 cancer model |
Case Studies
- Anticancer Activity : A study demonstrated the effectiveness of pyrimidine derivatives in inhibiting tumor growth in MCF-7 breast cancer cells. The compounds induced apoptosis and inhibited migration, suggesting their potential as anticancer agents .
- Enzyme Interaction : Molecular docking studies have shown that similar compounds effectively bind to DHFR, providing insights into their mechanism of action. The binding affinities were evaluated against reference ligands, showcasing the potential for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
